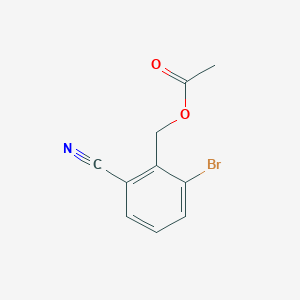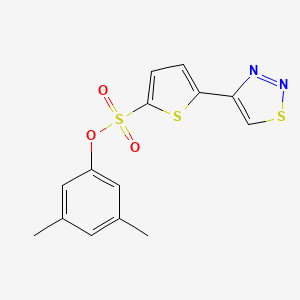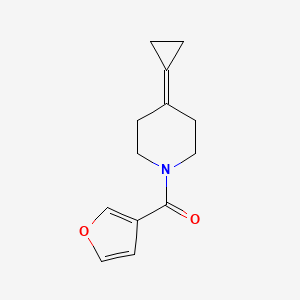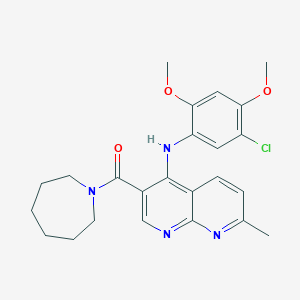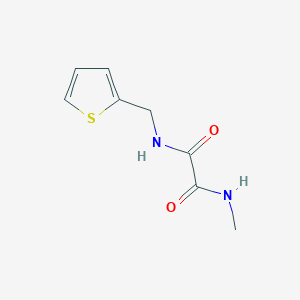
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide can be achieved through organic synthesis techniques. One common method involves the reaction of thiophen-2-ylmethylamine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may involve the use of automated systems for precise control of reaction conditions and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
- N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
- N1,N2-bis(2-thienylmethyl)ethanediamide
Uniqueness
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific substitution pattern on the oxalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-methyl-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-9-7(11)8(12)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHUEHMQOZYQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2883391.png)
![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)
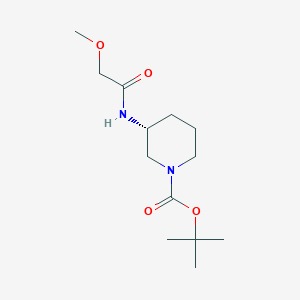
![8-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2883399.png)
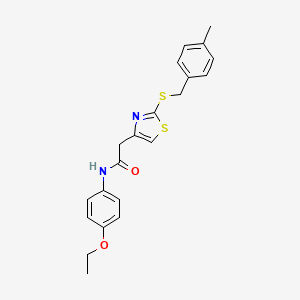
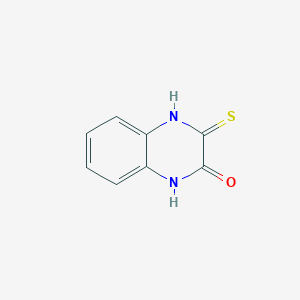
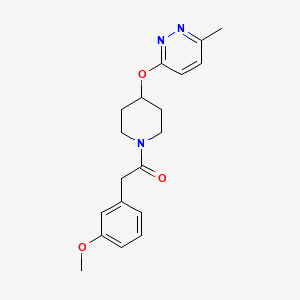
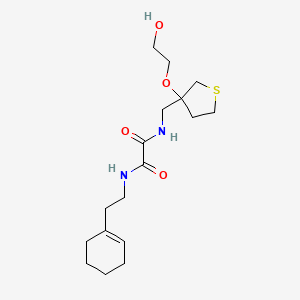
![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
